1-Acetyl-1-benzoylcyclopropane
Description
Historical Context of Cyclopropane (B1198618) Chemistry in Synthetic Design
The journey of cyclopropane in chemistry began in 1881 when August Freund first synthesized the parent hydrocarbon, cyclopropane, through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgwikipedia.org This discovery was soon followed in 1884 by William Henry Perkin Jr.'s synthesis of the first functionalized derivative, diethyl cyclopropane-dicarboxylate. wiley-vch.deacs.org These early syntheses brought to light the unique nature of the three-membered ring, which Adolf von Baeyer's influential "strain theory" sought to explain. wiley-vch.de
For a considerable period, cyclopropanes were often viewed as mere "exotic laboratory curiosa" due to the high ring strain, which makes them challenging to produce. wikipedia.orgwiley-vch.de However, a paradigm shift occurred in the mid-20th century, particularly during the 1960s and 1970s, as chemists began to recognize their potential as versatile building blocks in organic synthesis. wiley-vch.de Pioneers like Dieter Seebach and Armin de Meijere were instrumental in exploring and demonstrating the synthetic utility of these strained rings. wiley-vch.de The development of efficient cyclopropanation methods, such as the Simmons-Smith reaction, reactions involving diazo compounds, and various ylide-based approaches, was crucial for this progress. wikipedia.org In recent decades, significant advancements have been made in the stereoselective synthesis of cyclopropane derivatives, solidifying their role as important structural motifs in numerous biologically active compounds, including pharmaceuticals and insecticides. wikipedia.orgacs.org
Significance of gem-Diacylated Cyclopropanes in Chemical Research
Within the broad family of cyclopropane derivatives, those with two substituents on the same carbon atom (geminal substitution) exhibit distinct reactivity. Gem-diacylated cyclopropanes, such as 1-acetyl-1-benzoylcyclopropane, are considered "doubly activated" due to the presence of two electron-withdrawing acyl groups on a single carbon of the strained ring. jst.go.jp This feature significantly enhances their reactivity and makes them powerful intermediates for synthesizing a variety of carbo- and heterocyclic compounds through ring-opening cyclization reactions. jst.go.jp
The utility of gem-diacylated cyclopropanes as versatile building blocks has been a subject of considerable research. rsc.orgthieme-connect.com Their high reactivity, stemming from the inherent ring strain, is harnessed for constructing complex molecules. jst.go.jp For instance, the reaction of 1,1-diacylcyclopropanes with dienes, mediated by a Lewis acid, can lead to the formation of functionalized salicylates. thieme-connect.com This reactivity is analogous to other gem-disubstituted cyclopropanes, like gem-difluorinated cyclopropanes, which are also noted for their high reactivity and use as synthons in organic synthesis. rsc.org The strategic placement of two distinct acyl groups, as in this compound, introduces an element of regioselectivity, where one carbonyl group can be made to react preferentially over the other, further expanding its synthetic potential. thieme-connect.com
Scope and Research Focus on this compound
The specific research focus on this compound centers on its synthesis and its controlled reactivity as a doubly activated intermediate. An effective and high-yielding synthesis has been developed for this compound. jst.go.jp
The method involves the reaction of 1-phenyl-1,3-butanedione with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate. This procedure provides an efficient route to the target molecule. jst.go.jp
Table 1: Synthesis of this compound
| Precursor | Reagent | Base | Solvent | Yield |
|---|---|---|---|---|
| 1-Phenyl-1,3-butanedione | (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate | K₂CO₃ | EtOAc | 83% |
Data sourced from a 2017 study on the synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes. jst.go.jp
Once synthesized, the reactivity of this compound has been explored, particularly in Lewis acid-mediated cycloadditions. In a notable study, its reaction with 1,3-bis(trimethylsilyloxy)-1,3-butadiene was investigated. The research demonstrated that the reaction proceeds with high regioselectivity, with the nucleophilic diene preferentially attacking the more electrophilic acetyl group over the benzoyl group. thieme-connect.com This selective reaction opens a pathway to complex aromatic structures. thieme-connect.com
Table 2: Regioselective Reaction of this compound
| Reactant 1 | Reactant 2 | Lewis Acid | Key Observation | Product Type |
|---|---|---|---|---|
| This compound | 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | TiCl₄ | Regioselective attack at the acetyl group | Functionalized Salicylate (B1505791) |
Data sourced from a review on the chemistry of 1,1-diacylcyclopropanes. thieme-connect.com
This specific focus on synthesis and controlled, regioselective reactions underscores the role of this compound as a valuable tool for synthetic chemists aiming to build intricate molecular frameworks. jst.go.jpthieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5186-09-4 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(1-benzoylcyclopropyl)ethanone |
InChI |
InChI=1S/C12H12O2/c1-9(13)12(7-8-12)11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
CXGABAPZPANLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Acetyl 1 Benzoylcyclopropane
Ring-Opening Reactions of the Cyclopropane (B1198618) Core
The significant strain energy of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a primary driving force for its reactions. colab.ws This inherent strain, coupled with the polarization induced by the electron-withdrawing acetyl and benzoyl groups, facilitates the cleavage of the C-C bonds of the ring under various conditions. colab.ws
Acid-Catalyzed Ring Opening and Rearrangements
In the presence of acid, 1-acetyl-1-benzoylcyclopropane can undergo ring-opening reactions. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electron-withdrawing nature of the substituent and further polarizes the cyclopropane ring. This facilitates the cleavage of a C-C bond to form a more stable carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement.
For instance, acid-catalyzed ring-opening of similar cyclopropane systems in the presence of alcohol nucleophiles has been shown to proceed via an SN2-like mechanism, leading to the cleavage of a C-C bond and the formation of a ring-opened product. researchgate.net The stereochemistry of the product often confirms a backside attack by the nucleophile on the protonated cyclopropane. researchgate.netlibretexts.org While specific studies on this compound are not detailed in the provided results, the general mechanism for acid-catalyzed ring-opening of activated cyclopropanes suggests that it would lead to 1,3-difunctional compounds.
Nucleophile-Induced Ring-Opening Transformations
The electron-withdrawing acetyl and benzoyl groups render the cyclopropane ring in this compound susceptible to attack by nucleophiles. This type of reaction, often referred to as a Michael-initiated ring closure (MIRC) in reverse, involves the attack of a nucleophile on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a distal C-C bond and the formation of a stable enolate.
Studies on related systems, such as 3-aroylpyrrolo[2,1-c] acs.orgresearchgate.netbenzothiazine-1,2,4-triones, have demonstrated that nucleophiles like alcohols can induce ring contraction through the cleavage of a C-S bond. beilstein-journals.org This process involves the initial nucleophilic addition to a carbon atom, followed by an intramolecular cyclization. beilstein-journals.org While the substrate is different, the principle of nucleophile-induced ring cleavage is applicable. For this compound, this would likely result in the formation of a 1,3-addition product, where the nucleophile adds to one carbon of the former ring and a proton adds to the enolate formed upon ring opening.
Reductive Cleavage of the Cyclopropane Ring
The cyclopropane ring in this compound can be cleaved under reductive conditions. Electrochemical studies on 1-acetyl-2-benzoylcyclopropane, a closely related compound, have shown that one-electron reduction leads to the formation of a radical anion. acs.orgresearchgate.netacs.org This radical anion is a discrete species, but the barrier to ring opening is very small. acs.orgacs.org The additional resonance stabilization provided by the benzoyl group in these systems influences the stability of the ring-opened intermediate. acs.orgacs.org
The reductive cleavage can be initiated by various methods, including the use of dissolving metals or through electrochemical means. The resulting radical anion intermediate rapidly opens to form a more stable, delocalized radical. This species can then be further reduced and protonated to yield a linear ketone. For example, the reductive cleavage of 1,2-diacylcyclopropanes typically yields 1,5-dicarbonyl compounds.
| Precursor | Product after Reductive Cleavage |
| This compound | 1-Phenyl-1,4-pentanedione |
This table represents a predicted product based on the known reactivity of similar compounds.
Metal-Catalyzed Ring Expansions and Rearrangements
Transition metals are known to catalyze a variety of transformations involving strained rings like cyclopropanes. rsc.org These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo various rearrangements, including ring expansion. For vinylcyclopropanes, transition metal catalysts can promote ring-opening to form allyl complexes. colab.ws
In the case of this compound, a metal catalyst could coordinate to one of the carbonyl groups or insert into one of the C-C bonds of the cyclopropane ring. This activation can lead to rearrangements or ring expansions to form five-membered rings such as furans or cyclopentanones. For example, rhodium(II) catalysts have been shown to be effective in rearranging donor-acceptor cyclopropenes to furans. pku.edu.cn While not a direct analogue, this demonstrates the potential for metal-catalyzed rearrangements of strained three-membered rings bearing carbonyl functionalities.
A plausible metal-catalyzed transformation is the rearrangement to a 2,3-disubstituted furan (B31954) derivative.
| Catalyst Type | Potential Product |
| Rhodium(II) carboxylate | 2-Methyl-5-phenylfuran |
| Palladium(0) | Dihydrofuran or cyclopentenone derivatives |
This table outlines potential products based on reactivity trends in related systems.
Transformations of the Carbonyl Functionalities
Beyond the reactivity of the cyclopropane ring, the two ketone groups in this compound are also sites for chemical modification.
Nucleophilic Additions to Ketone Groups
The carbonyl carbons in this compound are electrophilic and can be attacked by nucleophiles. ncert.nic.inlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. pressbooks.publibretexts.org The reaction proceeds by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inpressbooks.publibretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.publibretexts.org
In this compound, there are two non-equivalent ketone groups. The benzoyl group's carbonyl is generally less reactive than the acetyl group's carbonyl due to the resonance stabilization from the phenyl ring and greater steric hindrance. ncert.nic.in Therefore, selective addition of a nucleophile to the more reactive acetyl group may be possible under carefully controlled conditions.
General Mechanism of Nucleophilic Addition:
Nucleophilic attack on the carbonyl carbon. ncert.nic.in
Formation of a tetrahedral alkoxide intermediate. ncert.nic.in
Protonation of the alkoxide to form an alcohol. pressbooks.pub
| Nucleophile | Potential Product (Major, from addition to acetyl group) |
| Grignard Reagent (e.g., CH₃MgBr) | 1-(1-Benzoylcyclopropyl)ethan-1-ol |
| Sodium Borohydride (NaBH₄) | 1-(1-Benzoylcyclopropyl)ethanol |
| Organolithium Reagent (e.g., PhLi) | 1-(1-Benzoylcyclopropyl)-1-phenylethanol |
Condensation and Derivatization for Mechanistic Study
The reactivity of this compound has been explored through various condensation and derivatization reactions, which serve as valuable tools for mechanistic investigations. These studies provide insights into the electronic and steric effects governing the compound's behavior.
In Lewis acid-mediated reactions, the unsymmetrical nature of this compound leads to regioselective outcomes. For instance, in reactions with 1,3-bis(trimethylsilyloxy)-1,3-butadienes catalyzed by titanium tetrachloride, the attack of the diene occurs preferentially at the more electrophilic acetyl group. thieme-connect.com This selectivity is attributed to the greater positive charge on the acetyl carbon compared to the benzoyl carbon. The proposed mechanism involves the initial coordination of the Lewis acid to the carbonyl oxygen, enhancing its electrophilicity. This is followed by a nucleophilic attack from the diene, leading to a ring-opening of the cyclopropane and subsequent cyclization and aromatization to form salicylate (B1505791) derivatives. thieme-connect.com
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, has also been applied to study the reactivity of related dicarbonyl compounds. Mechanistic studies of the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) have highlighted the importance of both acidic and basic sites on the catalyst surface for achieving high reaction rates. rsc.org While not directly involving this compound, these findings on related systems suggest that its condensation reactions would also be sensitive to the acid-base properties of the reaction medium or catalyst. Such reactions typically proceed through the formation of an enolate, which then acts as the nucleophile. libretexts.org
Derivatization of this compound through reactions like oxymercuration has also been used for mechanistic studies. The reaction of benzoylcyclopropane with mercury(II) salts, followed by treatment with iodine, results in the formation of 1,3-functionalized products, indicating a ring-opening mechanism. thieme-connect.de This type of reaction underscores the susceptibility of the cyclopropane ring to electrophilic attack, a key aspect of its chemical character.
The following table summarizes the key reactants and products in the condensation and derivatization reactions of this compound and related compounds, providing a basis for mechanistic understanding.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Mechanistic Insight |
| This compound | 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | Titanium tetrachloride | Salicylate derivative | Regioselective attack at the acetyl group |
| Benzaldehyde | Ethyl cyanoacetate | Mixed metal oxides | Cinnamate derivative | Importance of acid-base catalysis |
| Benzoylcyclopropane | Mercury(II) acetate, Iodine | - | 1,3-Iodo-alkoxypropane | Electrophilic ring-opening |
Advanced Spectroscopic and Computational Studies on 1 Acetyl 1 Benzoylcyclopropane
Spectroscopic Probing of Reaction Intermediates and Transition States
The study of highly reactive species such as reaction intermediates and the even more ephemeral transition states is fundamental to understanding the mechanism of any chemical transformation involving 1-Acetyl-1-benzoylcyclopropane. Techniques that allow for real-time monitoring and characterization of these transient species are invaluable.
In-situ spectroscopy allows for the observation of a chemical reaction as it happens, without the need to isolate intermediates. For the study of reactions involving this compound, such as thermal rearrangements or photochemical reactions, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. By monitoring changes in the vibrational spectra of the reaction mixture over time, it is possible to track the disappearance of reactants, the appearance of products, and the transient formation of intermediates.
For instance, in a hypothetical thermal rearrangement of this compound, one could monitor the characteristic carbonyl stretching frequencies of the acetyl (typically around 1710 cm⁻¹) and benzoyl (typically around 1685 cm⁻¹) groups. The emergence of new vibrational bands at different frequencies would signal the formation of a new chemical entity. This data can be used to determine reaction kinetics and propose a reaction mechanism.
Table 4.1: Hypothetical In-situ FTIR Monitoring of a Reaction of this compound
| Time (minutes) | Absorbance at 1710 cm⁻¹ (Acetyl C=O) | Absorbance at 1685 cm⁻¹ (Benzoyl C=O) | Absorbance at 1725 cm⁻¹ (Intermediate C=O) |
| 0 | 1.00 | 0.95 | 0.00 |
| 10 | 0.85 | 0.81 | 0.15 |
| 20 | 0.72 | 0.68 | 0.28 |
| 30 | 0.61 | 0.58 | 0.39 |
| 40 | 0.52 | 0.49 | 0.48 |
| 50 | 0.44 | 0.42 | 0.56 |
| 60 | 0.37 | 0.35 | 0.63 |
This interactive table allows sorting of data by clicking on the column headers.
Many reactions of cyclopropane (B1198618) derivatives, particularly photochemical reactions, proceed through extremely short-lived transient species such as diradicals or zwitterions. The direct observation of these species requires techniques with very high time resolution, such as transient absorption spectroscopy. In a typical transient absorption experiment, the sample is excited with a short laser pulse (the "pump"), and the resulting changes in its absorption spectrum are monitored with a second, delayed laser pulse (the "probe"). By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be followed on timescales ranging from femtoseconds to microseconds.
In the case of this compound, photochemical excitation could lead to the homolytic cleavage of one of the cyclopropane C-C bonds, forming a 1,3-diradical intermediate. This diradical would likely have a distinct absorption spectrum in the visible or near-UV region, which could be detected by transient absorption spectroscopy. The lifetime of this diradical could be measured, and its reactivity could be inferred from the rates of its decay and the formation of subsequent products. Time-resolved resonance Raman spectroscopy could also be employed to obtain structural information about these transient intermediates. ntu.edu.sgnih.govpolyu.edu.hk
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental studies by offering insights into the properties and reactivity of molecules that are difficult or impossible to obtain through experiment alone. For this compound, theoretical methods can be used to understand its electronic structure, explore its conformational flexibility, and map out the energetic landscape of its potential reaction pathways.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. researchgate.netnih.govkoreascience.kr For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and spectroscopic properties. For example, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its electronic absorption spectrum.
Table 4.2: Calculated Electronic Properties of this compound (B3LYP/6-31G)*
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
This interactive table allows sorting of data by clicking on the column headers.
These calculations can also be used to predict the molecule's vibrational frequencies, which can aid in the interpretation of experimental IR and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, providing a theoretical basis for understanding the molecule's UV-visible absorption spectrum and its photochemical behavior. dntb.gov.ua
This compound possesses several rotatable bonds, including the C-C bonds connecting the acetyl and benzoyl groups to the cyclopropane ring. As a result, the molecule can exist in a variety of different conformations, each with its own energy. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. nih.govyoutube.comnih.gov
In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. By running the simulation for a sufficiently long time, it is possible to sample a wide range of different conformations and determine their relative energies. This information can be used to construct a potential energy surface for the molecule, which can provide insights into its flexibility and the barriers to conformational interconversion. For this compound, MD simulations could reveal the preferred orientations of the acetyl and benzoyl groups relative to the cyclopropane ring and to each other.
DFT calculations can also be used to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the identification of transition states. rsc.orgpku.edu.cnhuji.ac.il By calculating the energies of the reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction enthalpies for different possible reaction pathways.
For example, the thermal rearrangement of this compound could proceed through a concerted mechanism or a stepwise mechanism involving a diradical intermediate. DFT calculations could be used to calculate the energies of the transition states for both of these pathways. The pathway with the lower activation energy would be predicted to be the more favorable one. Transition State Theory can then be used in conjunction with the calculated activation energies to estimate the reaction rate constants. wikipedia.org This theoretical approach can provide valuable insights into the factors that control the reactivity and selectivity of the reactions of this compound.
Applications of 1 Acetyl 1 Benzoylcyclopropane in Complex Molecule Synthesis
Building Block for Diverse Heterocyclic Frameworks
1-Acetyl-1-benzoylcyclopropane is an exemplary precursor for constructing a wide array of heterocyclic compounds. researchgate.net Its ability to function as a three-carbon (C3) synthon upon ring-opening makes it particularly suitable for reactions with dinucleophiles to form five-membered rings or for cycloaddition reactions to generate more elaborate systems. uni-freiburg.dejst.go.jp
The 1,3-dicarbonyl moiety embedded in this compound is the key to its utility in synthesizing pyrazoles. In a classic condensation reaction, treatment of 1,1-diacylcyclopropanes with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack by the hydrazine, followed by cyclization and dehydration. A significant feature of this reaction is the nucleophile-induced opening of the strained three-membered ring. researchgate.net
Similarly, 1,1-diacylcyclopropanes can be converted into highly substituted furans. One effective method involves an iodine-catalyzed ring-opening and cyclization process, which furnishes fully substituted furan (B31954) derivatives. dp.tech This transformation highlights the utility of the cyclopropane (B1198618) ring as a linchpin that can be strategically broken to achieve molecular complexity.
Table 1: Synthesis of Heterocycles from this compound This table presents representative transformations for the synthesis of pyrazole (B372694) and furan derivatives. Conditions and yields are based on general methods for 1,1-diacylcyclopropanes.
| Entry | Reactant(s) | Product | Reaction Type | Typical Conditions | Ref. |
| 1 | Hydrazine Hydrate | 3-Methyl-5-phenyl-1H-pyrazole | Condensation / Ring-Opening | Ethanol, Reflux | researchgate.net, organic-chemistry.org |
| 2 | Iodine (catalyst) | 2-Methyl-4-iodo-5-phenylfuran | Catalytic Ring-Opening / Cyclization | Toluene, Reflux | dp.tech |
The functionalization of indoles at the C2 and C3 positions to create fused ring systems is a common strategy in the synthesis of alkaloids and other bioactive molecules. uwo.ca Donor-acceptor cyclopropanes, such as this compound, serve as effective partners in annulation reactions with indoles. These reactions typically occur under Lewis acid catalysis, where the cyclopropane acts as a 1,3-dipole that reacts across the C2-C3 double bond of the indole (B1671886). uwo.ca
This process allows for the diastereoselective formation of up to four new stereocenters in a single step, rapidly building molecular complexity. The reaction between an indole and a donor-acceptor cyclopropane can lead to the formation of a fused five-membered ring, resulting in a tetrahydrocyclopent[b]indole core, a scaffold present in various natural products. uwo.ca The specific substitution pattern on the indole can influence the reaction's outcome and yield. uwo.ca
Precursor to Functionalized Carbocyclic and Polycyclic Systems
The high ring strain and polarized nature of the C-C bond in donor-acceptor cyclopropanes make them ideal substrates for ring-opening and cycloaddition reactions to form larger carbocyclic and polycyclic frameworks. nih.govrsc.orgjst.go.jp this compound can be activated by Lewis acids to engage in formal cycloaddition reactions, such as [3+2], [4+3], and [3+3] annulations, with various reaction partners. nih.govresearchgate.netresearchgate.net
For instance, the reaction of 1,1-diacylcyclopropanes with 1,3-bis(silyl enol ethers) can yield highly functionalized phenols, representing a formal [3+3] cyclization. researchgate.net In [3+2] cycloadditions, the cyclopropane can react with various two-atom components like alkenes, alkynes, or imines to generate five-membered rings. nih.gov These transformations are often highly stereospecific and provide access to densely functionalized cyclopentanes, which are core structures in many natural products, including prostaglandins (B1171923) and steroids. Furthermore, intramolecular ring-opening cyclizations of suitably tethered donor-acceptor cyclopropanes are a powerful strategy for constructing bridged and fused bicyclic systems. rsc.org
Strategic Utility in Total Synthesis of Natural Products and Bioactive Molecules
The cyclopropane motif is a structural feature in numerous natural products with diverse biological activities, including terpenoids, alkaloids, and fatty acids. rsc.org Donor-acceptor cyclopropanes are recognized as valuable intermediates in the target-oriented synthesis of such complex molecules. rsc.orgresearchgate.net Their ability to undergo predictable and stereocontrolled transformations allows for the efficient construction of key carbocyclic and heterocyclic cores. rsc.org
While a specific total synthesis employing this compound is not prominently documented, the strategic importance of the closely related 1-acetylcyclopropane scaffold is well-established. For example, 1-acetyl-1-chlorocyclopropane is a key intermediate in the industrial synthesis of the broad-spectrum fungicide Prothioconazole. google.com This highlights the value of the acetyl-substituted cyclopropane unit in accessing commercially significant bioactive molecules. The synthetic utility of donor-acceptor cyclopropanes in general has been demonstrated in approaches to various natural product families, where they serve as versatile building blocks for assembling complex architectures. rsc.orgresearchgate.net
Future Perspectives and Emerging Research Avenues
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. thieme-connect.deresearchgate.netthieme-connect.com This involves the use of environmentally benign solvents, reducing waste, and improving atom economy. researchgate.net Future research will likely focus on developing more sustainable methods for producing 1-acetyl-1-benzoylcyclopropane and related compounds.
Key areas of development in sustainable synthesis include:
Alternative Solvents: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is a major goal. thieme-connect.comthieme-connect.comnih.gov Water is particularly attractive due to its low cost, non-toxicity, and availability. thieme-connect.com
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation, ultrasound, and mechanochemistry can lead to faster reactions and reduced energy consumption. thieme-connect.deresearchgate.net
Renewable Feedstocks: Investigating the use of renewable starting materials to produce the necessary precursors for cyclopropane (B1198618) synthesis is a long-term goal for sustainable chemistry.
A comparative look at different synthetic approaches highlights the move towards greener methods:
| Synthetic Approach | Description | Sustainability Aspect |
| Traditional Methods | Often rely on hazardous reagents like diazo compounds and volatile organic solvents. xmu.edu.cn | Low sustainability due to safety concerns and environmental impact. |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, often eliminating the need for chemical oxidants. xmu.edu.cniaea.org | High sustainability, as it can reduce waste and use cleaner energy sources. thieme-connect.deresearchgate.netxmu.edu.cn |
| Photocatalysis | Employs visible light to initiate chemical transformations, often under mild conditions. rsc.orgnih.gov | High sustainability, leveraging an abundant and clean energy source. rsc.org |
| Biocatalysis | Uses enzymes to catalyze reactions, offering high selectivity and mild reaction conditions. researchgate.netthieme-connect.com | High sustainability, as it utilizes biodegradable catalysts and often aqueous media. |
Exploitation of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. mdpi.comnih.gov The development of novel catalytic systems is crucial for advancing the synthesis and application of this compound.
Emerging catalytic strategies include:
Photocatalysis: The use of visible light and photocatalysts to generate reactive intermediates for cyclopropanation is a rapidly growing field. rsc.orgnih.govrsc.org This approach offers mild reaction conditions and unique reactivity patterns. rsc.org For instance, photocatalytic methods can facilitate the ring-opening and functionalization of aryl cyclopropanes under environmentally friendly conditions. rsc.org
Electrocatalysis: Electrochemical methods provide a powerful tool for cyclopropanation, often avoiding the need for stoichiometric chemical oxidants and using readily available starting materials. xmu.edu.cnnih.govuva.nl This technique can be applied to a broad range of substrates with high functional group tolerance. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable porosity and active metal sites, making them promising catalysts for a variety of reactions, including cyclopropanation. scite.airesearchgate.net Chiral MOFs can even be used for asymmetric cyclopropanation, yielding enantiomerically enriched products. scite.ai
Bifunctional Catalysis: The use of catalysts that can perform multiple roles in a single reaction, such as phosphonium (B103445) salt/Lewis acid relay catalysis, can enable complex cascade reactions to build intricate molecular architectures. nih.gov
The table below summarizes some novel catalytic systems and their potential applications in cyclopropane chemistry:
| Catalytic System | Description | Potential Application for this compound |
| Visible-Light Photocatalysis | Uses light energy to drive reactions, often with organic dyes or metal complexes as catalysts. rsc.orgnih.gov | Greener and more selective synthesis; functionalization of the cyclopropane ring. |
| Electrocatalysis | Employs an electric current to mediate redox reactions. xmu.edu.cnnih.gov | Synthesis from simple and abundant precursors; reduced use of chemical reagents. |
| Metal-Organic Frameworks (MOFs) | Porous materials with metal nodes and organic linkers, acting as heterogeneous catalysts. scite.airesearchgate.net | Shape-selective synthesis; recyclable catalysts for improved sustainability. |
| Dual Catalysis Systems | Combines two different types of catalysts to enable new reaction pathways. nih.gov | One-pot synthesis of complex derivatives from simple starting materials. |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of cyclopropane derivatives like this compound make them interesting candidates for applications in materials science and supramolecular chemistry. researchgate.netuiowa.eduiranchembook.ir
Future research in this area could explore:
Polymer Science: Incorporating the this compound motif into polymer backbones could lead to new materials with tailored thermal, mechanical, or optical properties. wwu.eduipfdd.deipfdd.dersc.org The strained cyclopropane ring could act as a reactive site for polymer modification or cross-linking.
Supramolecular Assemblies: The carbonyl groups and the aromatic ring of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. researchgate.net This could be exploited to construct well-defined supramolecular architectures like gels, liquid crystals, or molecular cages. uiowa.eduethernet.edu.et
Functional Materials: The reactivity of the cyclopropane ring could be harnessed to develop functional materials, such as sensors or responsive materials, where a specific stimulus triggers a ring-opening reaction and a change in material properties.
The potential interdisciplinary applications are summarized below:
| Field | Potential Application of this compound |
| Materials Science | Development of novel polymers with unique properties; creation of functional materials that respond to external stimuli. wwu.edu |
| Supramolecular Chemistry | Construction of self-assembled nanostructures; design of molecular receptors and sensors. uiowa.eduresearchgate.netethernet.edu.et |
| Medicinal Chemistry | Use as a scaffold for the synthesis of biologically active compounds. acs.org |
Q & A
Basic: What are the common synthetic routes for 1-acetyl-1-benzoylcyclopropane, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound is typically synthesized via cyclopropanation reactions. Key approaches include:
- Transition metal-catalyzed reactions : Rhodium or copper catalysts enable stereoselective cyclopropanation of α,β-unsaturated carbonyl precursors with diazo compounds .
- Thermal or photochemical methods : Ring-opening of strained precursors (e.g., vinylcyclopropanes) under controlled conditions .
For optimization, systematically vary parameters:- Catalyst loading (e.g., 1–5 mol% Rh₂(OAc)₄) and ligand design (chiral ligands for enantioselectivity) .
- Temperature (0–80°C) and solvent polarity (toluene vs. DCM) to stabilize intermediates.
- Monitor by TLC/HPLC and isolate via column chromatography. Typical yields range from 40–75% depending on steric hindrance .
Advanced: How can stereochemical contradictions in this compound derivatives be resolved during asymmetric synthesis?
Methodological Answer:
Stereochemical inconsistencies often arise from competing reaction pathways (e.g., cis/trans cyclopropanation). To resolve these:
- Chiral catalyst screening : Use enantiopure ligands (e.g., bisoxazolines) to bias transition states. Evidence from asymmetric syntheses of related cyclopropanes shows enantiomeric excess (ee) >90% with Rh(II)/Cu(I) catalysts .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., coordinated catalyst structures) .
- NMR spectroscopy : Analyze coupling constants (³JHH) and NOESY correlations to distinguish diastereomers. For example, trans-cyclopropanes exhibit distinct vicinal coupling (~5–8 Hz) vs. cis isomers (~2–4 Hz) .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray diffraction (XRD) : Resolve bond angles and torsional strain in the cyclopropane ring (e.g., C-C-C angles ~60°) .
Advanced: How can computational modeling address discrepancies in reaction mechanisms proposed for this compound formation?
Methodological Answer:
Mechanistic contradictions (e.g., carbene vs. radical pathways) can be investigated via:
- Density Functional Theory (DFT) : Calculate activation barriers for competing pathways. For example, compare singlet vs. triplet carbene intermediates in metal-catalyzed reactions .
- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-H insertion vs. cyclopropane ring closure).
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to identify transient intermediates. Recent studies on analogous cyclopropanes suggest metal-carbene pathways dominate in Rh-catalyzed systems .
Basic: What are the key challenges in scaling up this compound synthesis for structure-activity relationship (SAR) studies?
Methodological Answer:
- Purification : Cyclopropanes often co-elute with byproducts; optimize gradient elution in HPLC or use recrystallization (e.g., hexane/EtOAC).
- Stability : Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks).
- Yield reproducibility : Standardize catalyst activation (e.g., pre-stir Rh catalysts with ligands for 30 min) .
Advanced: How can researchers design experiments to evaluate the bioactivity of this compound without relying on unreliable sources?
Methodological Answer:
- Molecular docking : Align the compound’s 3D structure (from XRD) with protein active sites (PDB databases) to predict binding modes.
- Toxicity screening : Follow OECD guidelines for cytotoxicity (MTT assay) in HEK-293 or HepG2 cells .
Basic: How should researchers handle contradictory spectroscopic data when assigning substituent positions on the cyclopropane ring?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to map substituent connectivity. For example, HMBC cross-peaks between acetyl carbonyl and cyclopropane carbons confirm substitution patterns .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns (e.g., ¹³C-labeled benzoyl groups).
- Comparative analysis : Cross-reference with structurally characterized analogs in crystallographic databases (e.g., Cambridge Structural Database) .
Advanced: What strategies mitigate ring strain-induced instability in this compound derivatives during storage?
Methodological Answer:
- Protective atmospheres : Store under argon at –20°C to prevent oxidation.
- Derivatization : Convert labile groups (e.g., acetyl to tert-butyl ester) to enhance steric shielding.
- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress ring-opening reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
